molecular formula C11H15N3O2S B6756460 N-(1,3-thiazol-2-yl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide

N-(1,3-thiazol-2-yl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide

Cat. No.: B6756460
M. Wt: 253.32 g/mol
InChI Key: QYFIYBRASPCZEZ-UHFFFAOYSA-N
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Description

N-(1,3-thiazol-2-yl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide is a complex organic compound featuring a thiazole ring, an oxaspiro structure, and a carboxamide group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiazole ring, known for its biological activity, and the spiro structure, which imparts unique chemical properties, makes this compound a valuable subject for research.

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S/c15-10(13-9-12-3-6-17-9)14-4-1-11(7-14)2-5-16-8-11/h3,6H,1-2,4-5,7-8H2,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFIYBRASPCZEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CCOC2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-thiazol-2-yl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the thiazole ring, which can be synthesized via the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thiourea under acidic conditions.

Next, the oxaspiro structure is introduced through a cyclization reaction This can be achieved by reacting a suitable diol with a dihalide in the presence of a base, forming the spirocyclic ring system

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-thiazol-2-yl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The hydrogen atoms on the thiazole ring can be substituted with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Halogenating agents like N-bromosuccinimide can be used for electrophilic substitution, while nucleophilic substitution can be achieved using reagents like sodium hydride and alkyl halides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

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